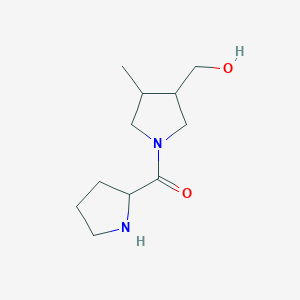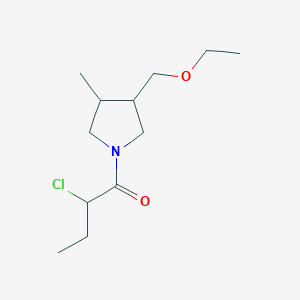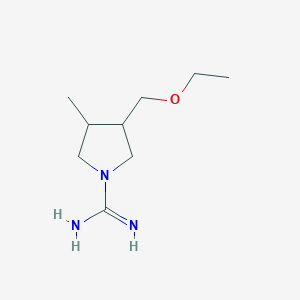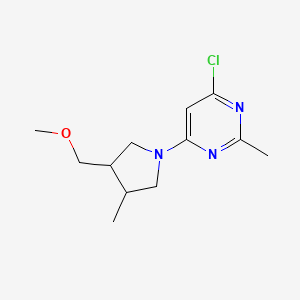![molecular formula C10H19NO B1480068 4-(Methoxymethyl)-2-azaspiro[4.4]nonane CAS No. 2091775-15-2](/img/structure/B1480068.png)
4-(Methoxymethyl)-2-azaspiro[4.4]nonane
Overview
Description
4-(Methoxymethyl)-2-azaspiro[4.4]nonane is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields. It is a spirocyclic compound that contains a nitrogen atom and a methoxymethyl group. 4]nonane.
Scientific Research Applications
4-(Methoxymethyl)-2-azaspiro[4.4]nonane has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, it has been used as a building block for the synthesis of other spirocyclic compounds. In materials science, it has been studied for its potential applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane is not fully understood. However, it has been suggested that it may act as a modulator of various biological targets, including enzymes, receptors, and ion channels. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters. It has also been shown to modulate the activity of certain receptors, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior. In addition, it has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. It also has a unique spirocyclic structure, which may contribute to its potential applications in various fields. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane. One direction is the further investigation of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is the development of new synthetic methods for the production of this compound and related spirocyclic compounds. Additionally, the study of the mechanism of action of this compound and its interactions with biological targets may lead to the development of new drugs and materials with unique properties.
Conclusion
In conclusion, this compound is a spirocyclic compound that has potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
4-(methoxymethyl)-2-azaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-12-7-9-6-11-8-10(9)4-2-3-5-10/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRFITQGUZXKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCC12CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091775-15-2 | |
| Record name | 4-(methoxymethyl)-2-azaspiro[4.4]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1480005.png)
![4-(Methoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1480006.png)
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1480007.png)
![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine](/img/structure/B1480008.png)
